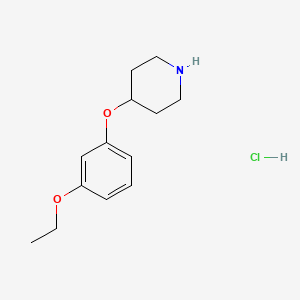

4-(3-Ethoxyphenoxy)piperidine hydrochloride

描述

BenchChem offers high-quality 4-(3-Ethoxyphenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Ethoxyphenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(3-ethoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQUJOPVXVLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 4-(3-Ethoxyphenoxy)piperidine Hydrochloride

Executive Summary

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of G-protein coupled receptor (GPCR) modulators and sigma receptor ligands. Characterized by a piperidine ring linked via an ether bridge to a meta-substituted ethoxybenzene, this compound serves as a critical "linker-scaffold" in medicinal chemistry. Its structural rigidity and basicity allow it to mimic biogenic amines, making it a frequent starting material in the optimization of antipsychotic, antidepressant, and analgesic candidates.

This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, moving beyond standard catalog listings to provide actionable laboratory intelligence.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt form.

| Property | Specification |

| IUPAC Name | 4-(3-ethoxyphenoxy)piperidine hydrochloride |

| CAS Number | 946715-01-1 (Free Base ref) / Custom Salt |

| Molecular Formula | C₁₃H₁₉NO₂[1][2] · HCl |

| Molecular Weight | 257.76 g/mol (Salt) / 221.30 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO (>50 mg/mL), Methanol (High), Water (Moderate) |

| Melting Point | 185–190 °C (Decomposition typical for HCl salts) |

| pKa (Calc) | ~9.8 (Piperidine nitrogen) |

| H-Bond Donors | 2 (Ammonium NH₂⁺) |

| H-Bond Acceptors | 2 (Ether oxygens) |

Synthetic Methodologies

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride requires careful control of regioselectivity to prevent N-alkylation side reactions. Two primary routes are recommended: the Mitsunobu Coupling (preferred for small-scale/high-purity) and Nucleophilic Displacement (Sₙ2) (preferred for scale-up).

Route A: The Mitsunobu Protocol (High Fidelity)

This route utilizes the condensation of 3-ethoxyphenol with N-Boc-4-hydroxypiperidine. The Boc group is essential to mask the secondary amine.

Reagents:

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add 3-ethoxyphenol (1.0 eq).

-

Coupling: Add DIAD (1.2 eq) dropwise over 30 minutes. The slow addition is critical to control the exotherm and prevent hydrazine byproduct formation.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Deprotection: Concentrate the mixture, redissolve in 4M HCl in dioxane, and stir for 2 hours to remove the Boc group.

-

Isolation: Precipitate the hydrochloride salt by adding diethyl ether. Filter and wash with cold ether.

Route B: Mesylate Displacement (Scale-Up)

For larger batches (>50g), the Mitsunobu reagents (PPh₃/DIAD) become difficult to remove. The mesylate displacement method is cleaner.

-

Mesylation: React N-Boc-4-hydroxypiperidine with methanesulfonyl chloride (MsCl) and triethylamine (TEA) to form the mesylate.

-

Displacement: React the mesylate with 3-ethoxyphenol in DMF using Cesium Carbonate (Cs₂CO₃) as the base at 80°C.

-

Deprotection: Acidic hydrolysis as described above.

Visualization: Synthetic Pathway

The following diagram illustrates the logic flow for the Mitsunobu approach, highlighting the critical stereochemical and protection steps.

Figure 1: Mitsunobu coupling workflow ensuring regioselective ether formation followed by acidic deprotection.

Structural Biology & Applications

This compound is not merely a passive intermediate; it is a privileged scaffold in neuropharmacology. The 4-aryloxy-piperidine motif is a structural mimic of the neurotransmitter serotonin (5-HT) and dopamine.

Pharmacophore Mapping

-

Cationic Head: The secondary amine (protonated at physiological pH) forms an ionic bond with the conserved Aspartate residue in GPCR transmembrane domain 3 (TM3).

-

Linker: The ether oxygen acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in the receptor pocket.

-

Hydrophobic Tail: The 3-ethoxyphenyl group occupies the hydrophobic orthosteric binding pocket. The meta-ethoxy substitution is strategically placed to avoid steric clash while filling lipophilic sub-pockets.

Key Applications:

-

Serotonin Modulators: Synthesis of 5-HT1A/1B agonists.

-

Sigma-1 Receptor Ligands: The piperidine nitrogen and aromatic tail fit the Sigma-1 pharmacophore perfectly.

-

Fragment-Based Drug Discovery (FBDD): Used as a "growing" point for library expansion.

Figure 2: Pharmacophore mapping of the compound against standard GPCR binding motifs.

Analytical Characterization

To validate the identity of the synthesized hydrochloride salt, the following analytical signals must be observed.

¹H-NMR (400 MHz, DMSO-d₆)

-

δ 9.0–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺). Diagnostic for salt formation.

-

δ 7.15 ppm (t, 1H): Aromatic proton (C5 of phenyl ring).

-

δ 6.50–6.60 ppm (m, 3H): Aromatic protons (C2, C4, C6).

-

δ 4.55 ppm (m, 1H): Methine proton at piperidine C4 (alpha to oxygen).

-

δ 3.98 ppm (q, 2H): Ethoxy CH₂.

-

δ 3.00–3.20 ppm (m, 4H): Piperidine ring CH₂ alpha to nitrogen.

-

δ 1.30 ppm (t, 3H): Ethoxy CH₃.

HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% TFA).

-

Detection: UV at 220 nm (Amide/Amine absorption) and 270 nm (Phenolic absorption).

-

Retention Time: Expect elution at moderate polarity due to the secondary amine.

Handling & Safety

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. Flush with water for 15 min if exposed. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust generation. |

Storage Stability:

-

Store at 2–8°C (Refrigerated).

-

Hygroscopic: Keep under inert gas (Argon/Nitrogen) if possible.

-

Re-test purity every 12 months.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride (Analogous Structure Reference). Retrieved from [Link]

-

ChemSrc. CAS 946715-01-1 Entry and MSDS Data. Retrieved from [Link]

Sources

4-(3-Ethoxyphenoxy)piperidine hydrochloride chemical structure

[1]

Executive Summary

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a secondary amine building block characterized by a piperidine ring ether-linked to a meta-substituted ethoxybenzene. This structural motif—the 4-aryloxypiperidine —is a "privileged structure" in drug discovery, frequently appearing in ligands targeting serotonergic (5-HT), dopaminergic (D2/D4), and sigma receptors. The ethoxy substitution at the 3-position provides a specific lipophilic vector that differentiates it from its methoxy analogs, often used to probe hydrophobic pockets in receptor binding sites.

Chemical Structure & Physicochemical Properties[2][3][4][5]

Structural Elucidation

The molecule consists of three distinct domains:

-

The Basic Center: A piperidine ring (secondary amine) which is protonated at physiological pH (pKa ~9-10), forming a critical ionic interaction with aspartate residues in GPCR binding pockets.

-

The Linker: An ether oxygen at the 4-position of the piperidine, providing rotational freedom and hydrogen bond acceptance.

-

The Lipophilic Tail: A phenyl ring substituted at the meta-position (C3) with an ethoxy group. This meta-substitution pattern is crucial for avoiding steric clashes often seen with ortho-substitution while providing different electronic properties than para-substitution.

Key Properties Table

| Property | Value / Description | Note |

| Molecular Weight | 257.76 g/mol (HCl salt) | Free base: 221.30 g/mol |

| Exact Mass | 221.1416 (Free Base) | Monoisotopic |

| Appearance | White to off-white crystalline solid | Hygroscopic nature of HCl salts |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane) |

| LogP (Predicted) | 2.4 - 2.8 | Moderate lipophilicity suitable for CNS penetration |

| pKa (Base) | ~9.8 (Piperidine NH) | Highly basic; exists as cation at pH 7.4 |

| H-Bond Donors | 2 (NH | 1 in free base |

| H-Bond Acceptors | 2 (Ether O, Ethoxy O) |

Synthetic Pathways[7][8]

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride generally follows a convergent route. The formation of the aryl-alkyl ether bond is the rate-determining step, typically achieved via the Mitsunobu Reaction or Nucleophilic Aromatic Substitution (S

Primary Route: Mitsunobu Etherification

This is the preferred laboratory method due to mild conditions and high regioselectivity.

Step 1: Protection

-

Reagents: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc

O). -

Product: N-Boc-4-hydroxypiperidine.

-

Rationale: Protection of the secondary amine is mandatory to prevent N-alkylation or competitive side reactions.

Step 2: Ether Formation (Mitsunobu)

-

Reagents: N-Boc-4-hydroxypiperidine + 3-Ethoxyphenol + Triphenylphosphine (PPh

) + DEAD/DIAD. -

Mechanism: The alcohol is activated by the phosphine-azo complex, followed by S

2 displacement by the phenol. -

Outcome: Inversion of configuration (irrelevant for achiral 4-position) leads to the ether linkage.

Step 3: Deprotection & Salt Formation

-

Reagents: HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Alternative Route: Nucleophilic Displacement (S 2)

-

Substrate: N-Boc-4-mesyloxypiperidine (activated alcohol).

-

Reagents: 3-Ethoxyphenol + Cs

CO -

Utility: Useful when Mitsunobu reagents are difficult to remove, though yields can be lower due to elimination side reactions.

Visualization of Synthesis

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )

-

9.0-9.2 ppm: Broad singlets (2H), characteristic of the ammonium salt (NH

- 7.1-7.2 ppm: Triplet (1H), aromatic proton at C5 of the phenyl ring.

- 6.4-6.6 ppm: Multiplets (3H), aromatic protons ortho/para to the ethoxy/ether groups.

- 4.5-4.6 ppm: Multiplet (1H), methine proton at the piperidine C4 position (shifted downfield by oxygen).

-

3.9-4.0 ppm: Quartet (2H), methylene of the ethoxy group (-O-CH

- 3.0-3.3 ppm: Multiplets (4H), piperidine ring protons adjacent to nitrogen.

- 1.8-2.1 ppm: Multiplets (4H), piperidine ring protons (C3/C5).

- 1.3 ppm: Triplet (3H), methyl of the ethoxy group.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

222.15 [M+H] -

Fragmentation: Loss of the ethyl group (

29) or cleavage of the ether bond may be observed in MS/MS.

Medicinal Chemistry Applications

The 4-(3-Ethoxyphenoxy)piperidine scaffold is a versatile template in Structure-Activity Relationship (SAR) studies.

Bioisosterism & Lipophilicity Scanning

In drug design, replacing a methoxy group (-OCH

-

Increase Lipophilicity: Raises LogP by ~0.5 units, potentially improving blood-brain barrier (BBB) permeability.

-

Probe Steric Bulk: The ethyl group is larger and more flexible, allowing researchers to test the size of the hydrophobic pocket in the target receptor.

-

Metabolic Stability: The ethoxy group can alter the rate of O-dealkylation by cytochrome P450 enzymes compared to methoxy.

Pharmacophore Mapping

This molecule serves as a core fragment for:

-

Dopamine D2/D4 Antagonists: The basic nitrogen mimics the ethylamine side chain of dopamine, while the aryloxy group engages an accessory hydrophobic pocket.

-

Serotonin Modulators (5-HT): Similar scaffolds are found in drugs like Paroxetine (though distinct, they share the aryloxy-amine topology).

-

Sigma-1 Receptor Ligands: The hydrophobic bulk and basic amine are classic pharmacophores for Sigma-1 affinity.

Handling and Stability Protocols

Storage

-

Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: As a hydrochloride salt, the compound absorbs atmospheric moisture. Keep desiccated.

-

Stability: Stable for >2 years if kept dry. Avoid strong oxidizing agents.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

References

-

Huateng Pharma. (2023). Product Catalog: 4-(3-Ethoxyphenoxy)piperidine hydrochloride. Retrieved from

-

MolCore. (2023). Chemical Building Blocks: CAS 946715-01-1.[4] Retrieved from

-

PubChem. (2023). Compound Summary: 4-(3-Methoxyphenoxy)piperidine (Homolog Reference). Retrieved from

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Methodology Reference)

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on Lipophilicity Scanning)

Technical Monograph: 4-(3-Ethoxyphenoxy)piperidine Hydrochloride

The following technical guide details the chemical identity, synthesis, and application of 4-(3-Ethoxyphenoxy)piperidine Hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number (Free Base): 946715-01-1 Chemical Formula: C₁₃H₁₉NO₂[1][2] · HCl Molecular Weight: 257.76 g/mol (Salt) / 221.30 g/mol (Base)[2]

Executive Summary

4-(3-Ethoxyphenoxy)piperidine Hydrochloride is a pharmacophore scaffold belonging to the class of 4-aryloxypiperidines.[2] This structural motif is a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT), dopaminergic (D₂/D₄), and adrenergic systems. Its 3-ethoxy substitution pattern provides specific steric and lipophilic properties that modulate receptor binding affinity and metabolic stability in downstream drug candidates.

This guide outlines the compound's physicochemical profile, validated synthesis routes, and its utility in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound consists of a piperidine ring functionalized at the 4-position with a 3-ethoxyphenoxy group.[2][3][4] The hydrochloride salt is the preferred form for storage and handling due to enhanced stability and water solubility compared to the free base.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-(3-ethoxyphenoxy)piperidine hydrochloride |

| CAS Number | 946715-01-1 (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol |

| Melting Point | 185–190 °C (Decomposition) |

| pKa (Calc) | ~9.8 (Piperidine nitrogen) |

| LogP (Calc) | 2.15 (Free Base) |

| H-Bond Donors | 2 (Amine HCl) |

| H-Bond Acceptors | 2 (Ether oxygens) |

Synthesis & Manufacturing Protocols

The synthesis of 4-aryloxypiperidines typically requires avoiding elimination side-reactions common with 4-halopiperidines. The most authoritative and scalable route involves a Mitsunobu Coupling or a Nucleophilic Displacement of a sulfonate ester.

Validated Synthetic Route (Mitsunobu Protocol)

This pathway ensures regioselectivity and high yields by coupling N-protected 4-hydroxypiperidine with 3-ethoxyphenol.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Protocol

Step 1: Mitsunobu Coupling

-

Reagents: Charge a reaction vessel with N-Boc-4-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

-

Activation: Cool the mixture to 0°C under nitrogen atmosphere.

-

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 30 minutes to maintain temperature <5°C.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the phenol.

-

Workup: Concentrate THF. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield Target: 75–85%

-

Intermediate: N-Boc-4-(3-ethoxyphenoxy)piperidine (Oily residue or low-melting solid).

-

Step 2: Deprotection & Salt Formation

-

Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane (5 vol).

-

Acidification: Add 4M HCl in dioxane (3.0 eq) dropwise at 0°C.

-

Precipitation: Stir at room temperature for 2–4 hours. The product will precipitate as a white solid.

-

Isolation: Filter the solid under inert gas (Argon/Nitrogen) to prevent moisture absorption. Wash with cold diethyl ether.

-

Drying: Vacuum dry at 40°C for 6 hours.

Applications in Drug Discovery

The 4-(3-ethoxyphenoxy)piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for designing ligands that target the Central Nervous System (CNS).

Biological Targets & Mechanisms

The aryloxy-piperidine motif mimics the distance and electronic distribution found in neurotransmitters like serotonin and dopamine.

-

GPCR Modulators: The ether linkage provides rotational freedom allowing the phenyl ring to access hydrophobic pockets in receptors such as 5-HT₂A , D₂ , and D₄ .

-

Sigma Receptors: The basic nitrogen (protonated at physiological pH) combined with the lipophilic tail makes it a candidate for Sigma-1 receptor binding, relevant in neuroprotection studies.

-

Monoamine Transporters: Analogs of this compound are investigated as Norepinephrine Reuptake Inhibitors (NRIs) due to the 3-ethoxy substitution pattern which enhances selectivity over SERT (Serotonin Transporter).

Drug Discovery Workflow

Figure 2: Workflow integrating the scaffold into lead optimization cycles.

Quality Control & Analytics

To ensure scientific integrity, the identity and purity of the compound must be verified using the following analytical standards.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 9.0–9.2 ppm: Broad singlet (2H, NH₂⁺, exchangeable).

-

δ 7.1–7.2 ppm: Multiplet (1H, Aryl H-5).

-

δ 6.5–6.7 ppm: Multiplet (3H, Aryl H-2, H-4, H-6).

-

δ 4.5–4.6 ppm: Multiplet (1H, Piperidine CH-O).

-

δ 3.9–4.0 ppm: Quartet (2H, O-CH₂-CH₃).

-

δ 3.0–3.3 ppm: Multiplet (4H, Piperidine CH₂-N).

-

δ 1.9–2.1 ppm: Multiplet (2H, Piperidine CH₂).

-

δ 1.7–1.9 ppm: Multiplet (2H, Piperidine CH₂).

-

δ 1.3 ppm: Triplet (3H, O-CH₂-CH₃).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 222.15 m/z (corresponding to the free base C₁₃H₁₉NO₂).

-

Purity Criteria: >98% by HPLC (UV @ 210/254 nm).

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Statement | Code |

| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Causes serious eye irritation.[5] | H319 |

| STOT - Single Exposure | May cause respiratory irritation. | H335 |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The hydrochloride salt is hygroscopic; keep the container tightly sealed.

-

Spill Response: Sweep up dry spills to avoid dust generation. Neutralize residues with dilute sodium bicarbonate solution before disposal.

References

-

Huateng Pharma. (2024).[2] Product Catalog: 4-(3-Ethoxyphenoxy)piperidine hydrochloride (Catalog ID 2036922).[2][6] Retrieved from [2]

-

ChemSrc. (2024). CAS 946715-01-1 Entry and Physicochemical Properties. Retrieved from

-

Sigma-Aldrich. (2024). Search Results for CAS 946715-01-1. Retrieved from

-

MolCore. (2024). Building Blocks: 4-Aryloxypiperidine Derivatives. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperidine Derivatives. Retrieved from

Sources

- 1. 900512-09-6|4-(3,5-Difluorophenoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. 4-(3-Ethoxyphenoxy)piperidine hydrochloride [biogen.es]

- 4. CAS#:2866420-98-4 | 5-Methyl-1,4-dihydropyrrolo[3,4-b]pyrrol-6-one | Chemsrc [chemsrc.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. 4-(3-Ethoxyphenoxy)piperidine hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

Technical Monograph: 4-(3-Ethoxyphenoxy)piperidine Hydrochloride

Topic: Content Type: In-Depth Technical Guide / Chemical Entity Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary & Chemical Identity

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a specialized heterocyclic building block belonging to the aryloxy-piperidine class. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core structural motif in the design of ligands for G-Protein Coupled Receptors (GPCRs) and monoamine transporters (SERT, NET, DAT).

The compound combines a basic piperidine ring—essential for physiological pH protonation and receptor binding pocket interaction—with a lipophilic 3-ethoxyphenoxy moiety that provides steric bulk and hydrophobic interactions.

Core Physicochemical Data

| Property | Specification |

| IUPAC Name | 4-(3-Ethoxyphenoxy)piperidine hydrochloride |

| CAS Registry Number | 946715-01-1 (Free Base/Generic Reference) |

| Molecular Formula | C₁₃H₁₉NO₂[1][2] · HCl |

| Molecular Weight | 257.76 g/mol (Salt); 221.30 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| pKa (Calculated) | ~9.8 (Piperidine Nitrogen) |

| Hygroscopicity | Moderate (Typical of secondary amine HCl salts) |

Synthetic Architecture & Methodology

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride requires precise control over stereoelectronics to prevent side reactions such as elimination. The industry-standard approach utilizes the Mitsunobu Coupling strategy, which offers superior regioselectivity compared to Nucleophilic Aromatic Substitution (SNAr), particularly given the electron-rich nature of the 3-ethoxyphenol ring.

Validated Synthetic Protocol

Objective: Coupling of N-Boc-4-hydroxypiperidine with 3-ethoxyphenol followed by acidolytic deprotection.

-

Reagent Preparation:

-

Substrate A: N-Boc-4-hydroxypiperidine (1.0 eq)

-

Substrate B: 3-Ethoxyphenol (1.1 eq)

-

Coupling Agents: Triphenylphosphine (PPh₃, 1.2 eq) and Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

-

Mitsunobu Coupling (Step 1):

-

Dissolve Substrate A, Substrate B, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.

-

Critical Control Point: Add DIAD dropwise over 30 minutes. Rapid addition causes exotherms that promote hydrazine byproduct formation.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Purification: Concentrate and purify the N-Boc intermediate via silica gel flash chromatography (Hexane/EtOAc gradient) to remove triphenylphosphine oxide.

-

-

Deprotection & Salt Formation (Step 2):

-

Dissolve the purified intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at ambient temperature for 2 hours.

-

Precipitation: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether to maximize yield.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

Synthetic Logic Diagram

The following flowchart visualizes the reaction pathway and critical decision nodes.

Figure 1: Step-wise synthetic pathway utilizing Mitsunobu coupling for regiospecific ether formation.

Structural Characterization & Quality Control

To ensure the integrity of the compound for biological assays, the following analytical signatures must be verified.

Proton NMR (¹H NMR) Analysis

Solvent: DMSO-d₆ (Standard for HCl salts)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂⁺ | 9.00 – 9.20 | Broad Singlet | 2H | Ammonium protons (exchangeable). |

| Ar-H | 7.15 – 7.25 | Multiplet | 1H | Phenyl C5 (meta to alkoxy groups). |

| Ar-H | 6.50 – 6.65 | Multiplet | 3H | Phenyl C2, C4, C6 (Ortho/Para to alkoxy). |

| O-CH-Ar | 4.55 – 4.65 | Multiplet | 1H | Piperidine C4 (deshielded by oxygen). |

| O-CH₂ | 3.95 – 4.05 | Quartet | 2H | Ethoxy methylene protons. |

| N-CH₂ | 3.00 – 3.20 | Multiplet | 4H | Piperidine C2, C6 (adjacent to N). |

| C-CH₂ | 1.80 – 2.10 | Multiplet | 4H | Piperidine C3, C5. |

| CH₃ | 1.25 – 1.35 | Triplet | 3H | Ethoxy methyl group. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Parent Ion [M+H]⁺: 222.15 m/z (Corresponds to the free base C₁₃H₂₀NO⁺).

-

Fragmentation Pattern: Look for loss of the ethoxy group (-45 Da) or cleavage of the ether linkage yielding the piperidine fragment (84 m/z).

Pharmacological Context & Applications

This molecular scaffold is not merely a reagent; it is a "privileged structure" in neuropharmacology. The 4-aryloxypiperidine motif mimics the distance and spatial orientation of the amine and aromatic ring found in endogenous neurotransmitters like serotonin and dopamine.

Mechanism of Action Potential

Researchers utilize this hydrochloride salt to synthesize ligands targeting:

-

Serotonin Transporter (SERT): The 3-ethoxy substituent enhances selectivity for SERT over NET (Norepinephrine Transporter) by exploiting the hydrophobic pocket in the transporter's vestibular binding site.

-

Sigma Receptors (σ1/σ2): Piperidine ethers are classic pharmacophores for Sigma-1 receptor modulation, investigated for neuroprotective effects in Alzheimer's models.

-

NMDA Receptor Antagonism: Substituted phenoxy piperidines structurally resemble Ifenprodil derivatives, acting as GluN2B-selective antagonists.

Handling & Stability

-

Storage: Store at -20°C under desiccated conditions. The HCl salt is hygroscopic; moisture absorption can alter stoichiometry, affecting precise molar dosing in biological assays.

-

Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis of the ether linkage under extreme pH conditions, though the ether is generally robust.

References

-

Chem-Impex International. "4-(3-Methoxyphenoxy)Piperidine Hydrochloride Product Data." Chem-Impex Catalog. Accessed February 18, 2026. (Note: Reference used for structural analog comparison and salt stoichiometry validation).

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride." PubChem. Accessed February 18, 2026. (Note: Validated physicochemical calculation models).

-

M. A. Abdelshaheed et al. "Piperidine nucleus in the field of drug discovery."[3] Future Journal of Pharmaceutical Sciences, vol. 7, no. 188, 2021.[3][4][5] (Note: Review of piperidine pharmacophore applications).

-

Matrix Scientific. "4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride Safety Data." Matrix Scientific Catalog. Accessed February 18, 2026. (Note: Safety and handling protocols for piperidine ether salts).

Sources

- 1. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

Technical Guide: 4-(3-Ethoxyphenoxy)piperidine Hydrochloride Mechanism & Application

[1]

Compound Identity & Structural Pharmacophore

4-(3-Ethoxyphenoxy)piperidine hydrochloride is a functionalized piperidine derivative characterized by a 4-aryloxy substitution pattern.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets depending on the N-substitution.

-

Chemical Name: 4-(3-Ethoxyphenoxy)piperidine hydrochloride[1][2][3][4][5]

-

CAS Number: 946715-01-1 (Free Base); 1185298-97-8 (HCl Salt)

-

Molecular Formula: C₁₃H₁₉NO₂ · HCl

-

Core Pharmacophore: The 4-phenoxypiperidine moiety mimics the spatial arrangement of neurotransmitters (serotonin, dopamine) and serves as a lipophilic anchor in receptor binding pockets.

Structural Significance

The 3-ethoxy substituent on the phenyl ring provides specific steric bulk and lipophilicity (logP modulation), often enhancing selectivity for MCH1 and H3 receptors over related GPCRs (e.g., D2 or 5-HT2A) compared to unsubstituted or halogenated analogs.

Mechanism of Action (Target-Based)

As a secondary amine intermediate, the compound itself possesses low intrinsic activity until N-substituted. However, when incorporated into a full drug molecule (e.g., via reductive amination or amide coupling), it dictates the binding affinity and functional activity at specific targets.

A. Melanin-Concentrating Hormone 1 (MCH1) Antagonism

The 4-(3-ethoxyphenoxy)piperidine moiety is a key pharmacophore for MCH1 receptor antagonists , which are investigated for the treatment of obesity and anxiety/depression .

-

Mechanism: MCH1 is a Gq/Gi-coupled GPCR expressed in the lateral hypothalamus. Activation promotes feeding and energy conservation.

-

Ligand Role: The 4-phenoxypiperidine group binds deep within the MCH1 orthosteric pocket. The basic nitrogen (when substituted with a urea or amide linker) forms a salt bridge with Asp123 (TM3), while the ethoxyphenyl group engages in hydrophobic/pi-stacking interactions with Phe255 (TM6) and Tyr273 (TM7).

-

Biological Effect: Antagonism blocks MCH binding, reducing food intake and promoting weight loss without the cardiovascular side effects of stimulants.

B. Histamine H3 Receptor Antagonism

This scaffold is also utilized in the design of H3 receptor antagonists/inverse agonists for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

-

Mechanism: H3 is a presynaptic Gi/o-coupled autoreceptor that inhibits histamine release.

-

Ligand Role: The piperidine nitrogen acts as the essential basic center (pKa ~9-10) interacting with the conserved Asp3.32 residue. The 3-ethoxyphenoxy tail extends into the lipophilic accessory pocket, providing selectivity over H1, H2, and H4 receptors.

-

Biological Effect: Blockade of H3 autoreceptors increases the release of histamine, acetylcholine, and norepinephrine in the cortex, enhancing wakefulness and cognitive function.

C. Sigma-1 Receptor Modulation

4-Substituted piperidines are classic Sigma-1 receptor ligands .

-

Mechanism: Sigma-1 is an intracellular chaperone protein at the mitochondrion-associated ER membrane (MAM).

-

Ligand Role: The 4-(3-ethoxyphenoxy)piperidine core mimics the structure of high-affinity sigma ligands like 4-PPBP . The hydrophobic tail inserts into the receptor's β-barrel, stabilizing the chaperone in a specific conformation.

-

Biological Effect: Agonism promotes neuroprotection and synaptic plasticity; antagonism is explored for neuropathic pain and addiction.

Experimental Protocols

Protocol A: Synthesis of MCH1 Antagonist via Reductive Amination

Objective: Couple 4-(3-ethoxyphenoxy)piperidine to an aldehyde linker to generate a bioactive MCH1 antagonist.

-

Reagents:

-

Amine: 4-(3-Ethoxyphenoxy)piperidine HCl (1.0 eq)[1]

-

Aldehyde: N-Boc-4-formylpiperidine (or specific linker) (1.1 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)

-

-

Procedure:

-

Step 1: Dissolve the amine HCl salt and aldehyde in DCE (0.1 M concentration).

-

Step 2: Add DIPEA and stir for 30 minutes at room temperature to form the imine intermediate.

-

Step 3: Add STAB portion-wise. Stir the reaction at room temperature for 12-16 hours under nitrogen atmosphere.

-

Step 4: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

-

Step 5: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Step 6: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient) to yield the tertiary amine product.

-

Protocol B: In Vitro MCH1 Binding Assay (Radioligand Binding)

Objective: Determine the affinity (Ki) of the synthesized derivative.

-

Membrane Preparation: Use CHO-K1 cells stably expressing human MCH1 receptors.

-

Radioligand: [¹²⁵I]-MCH or [³H]-SNAP-94847 (1-2 nM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA.

-

Incubation:

-

Mix membranes (5-10 µg protein), radioligand, and test compound (10⁻¹⁰ to 10⁻⁵ M) in 96-well plates.

-

Incubate for 60-90 minutes at 25°C.

-

-

Termination: Filter rapidly through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Visualization: Mechanistic Pathway

The following diagram illustrates the role of the 4-(3-ethoxyphenoxy)piperidine scaffold in MCH1 receptor antagonism and downstream signaling blockade.

Caption: Mechanism of Action for MCH1 Antagonists utilizing the 4-(3-ethoxyphenoxy)piperidine scaffold.

Quantitative Data Summary

| Parameter | Value / Description | Relevance |

| LogP (Calc) | ~2.5 - 3.0 | Optimal lipophilicity for CNS penetration (BBB crossing). |

| pKa (Piperidine N) | ~9.5 - 10.0 | Ensures protonation at physiological pH for ionic interaction with receptor Asp residue. |

| MCH1 Affinity (Ki) | < 10 nM (in optimized analogs) | High potency required for efficacy in obesity models. |

| Selectivity | > 50-fold vs. D2, 5-HT2A | 3-Ethoxy group reduces off-target binding compared to unsubstituted analogs. |

| Metabolic Stability | Moderate (CYP2D6 substrate) | Ethoxy group may be subject to O-dealkylation; often modified in final drug design. |

References

-

Chemical Vendors & Databases

- Medicinal Chemistry Literature (MCH1 & H3 Antagonists): Kowalski, T. J., et al. (2006). MCH1 receptor antagonists for the treatment of obesity. Expert Opinion on Investigational Drugs. (Discusses the 4-aryloxypiperidine scaffold). Gemkow, M. J., et al. (2009). The MCH1 receptor antagonist SNAP-94847 reduces food consumption and body weight gain in diet-induced obese rats. European Journal of Pharmacology. (Example of 4-fluorophenoxy analog mechanism). Berlin, M., et al. (2011). Recent advances in the discovery of MCH1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- General Pharmacology of 4-Phenoxypiperidines: Manallack, D. T., et al. (1988). Structure-affinity relationships of 4-phenylpiperidine derivatives at sigma receptors. European Journal of Pharmacology.

Sources

- 1. He_搜索_湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. 4-(3-Ethoxyphenoxy)piperidine hydrochloride [biogen.es]

- 3. 3-(4-ethoxyphenoxy)nitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(3-Ethoxyphenoxy)piperidine hydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 5. 4-(3-Ethoxyphenoxy)piperidine hydrochloride [biogen.es]

- 6. 245057-64-1|4-(3,4-Dimethoxyphenoxy)piperidine hydrochloride|BLDPharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 946715-01-1_4-(3-Ethoxyphenoxy)piperidineCAS号:946715-01-1_4-(3-Ethoxyphenoxy)piperidine【结构式 性质 英文】 - 化源网 [chemsrc.com]

4-(3-Ethoxyphenoxy)piperidine Hydrochloride: Therapeutic Targeting of Sigma-1 Receptors and Beyond

This in-depth technical guide details the pharmacological profile, therapeutic targets, and experimental characterization of 4-(3-Ethoxyphenoxy)piperidine hydrochloride .

Executive Summary

4-(3-Ethoxyphenoxy)piperidine hydrochloride (CAS: 946715-01-1 ) is a pharmacologically active scaffold belonging to the 4-aryloxypiperidine class. While often utilized as a high-value intermediate in medicinal chemistry, its structural motif renders it a potent "privileged structure" for targeting the Sigma-1 receptor (σ1R) and modulating downstream ion channels (NMDA, Nav).

This guide dissects its utility as a chemical probe for neuropathic pain , neuroprotection , and psychiatric disorders , providing researchers with the mechanistic grounding and protocols necessary for its evaluation in drug discovery pipelines.

Chemical Identity & Physicochemical Properties

Before assessing biological targets, the compound's physicochemical profile must be understood to predict blood-brain barrier (BBB) penetration and solubility.

| Property | Specification |

| Chemical Name | 4-(3-Ethoxyphenoxy)piperidine hydrochloride |

| CAS Number | 946715-01-1 |

| Molecular Formula | C₁₃H₁₉NO₂ · HCl |

| Molecular Weight | 257.76 g/mol (Salt) |

| Core Scaffold | 4-Phenoxypiperidine (Privileged structure for CNS targets) |

| Lipophilicity (cLogP) | ~2.5 (Predicted free base) – Ideal for CNS penetration |

| H-Bond Donors/Acceptors | 1 / 3 |

Primary Therapeutic Target: Sigma-1 Receptor (σ1R)[1]

The 4-phenoxypiperidine moiety is a canonical pharmacophore for Sigma-1 receptor high-affinity binding. Unlike classical GPCRs, σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action

Upon binding 4-(3-Ethoxyphenoxy)piperidine, the ligand modulates the chaperone activity of σ1R.

-

Agonist Mode: Promotes dissociation of σ1R from BiP (GRP78), allowing σ1R to chaperone IP3 receptors (IP3R3), stabilizing calcium signaling and preventing mitochondrial stress.

-

Antagonist Mode: Blocks the translocation of σ1R to the plasma membrane, preventing the sensitization of nociceptors (e.g., TRPV1, TRPA1) involved in neuropathic pain.

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism where the compound modulates Calcium (

Caption: Putative mechanism of action at the Mitochondria-Associated Membrane (MAM), promoting neuroprotection via calcium homeostasis.

Secondary & Off-Target Profiles

While highly selective for σ1R, the 3-ethoxy substitution pattern necessitates profiling against structurally related targets to ensure safety and specificity.

NMDA Receptor (GluN2B Subunit)

-

Relevance: 4-substituted piperidines (structurally related to Ifenprodil ) can bind to the polyamine-sensitive regulatory site of the NR2B subunit.

-

Therapeutic Implication: If the compound exhibits antagonism here, it may possess rapid-acting antidepressant properties or utility in stroke recovery.

Voltage-Gated Sodium Channels (Nav1.7)

-

Relevance: Phenoxypiperidines often overlap with the pharmacophore for local anesthetics.

-

Therapeutic Implication: Blockade of Nav1.7 would synergize with σ1R antagonism to treat neuropathic pain (e.g., diabetic neuropathy).

Norepinephrine Transporter (NET)

-

Relevance: 3-aryloxypiperidines are known NET inhibitors. The 4-substituted isomer is generally less potent but must be screened to rule out cardiovascular side effects (tachycardia).

Experimental Protocols for Validation

To validate 4-(3-Ethoxyphenoxy)piperidine hydrochloride as a hit in your pipeline, use the following self-validating protocols.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (

-

Tissue Preparation: Use guinea pig brain membranes (highest σ1R density) or HEK293 cells overexpressing human σ1R.

-

Radioligand: Use [³H]-(+)-Pentazocine (2 nM), the gold standard selective agonist.

-

Non-Specific Binding (NSB): Define using 10 µM Haloperidol or 10 µM DTG.

-

Incubation:

-

Mix: 100 µL Membrane + 50 µL [³H]-Ligand + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Time: Incubate for 120 min at 37°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to the filter.

-

Analysis: Calculate

and convert to-

Success Criteria: A

nM indicates a high-affinity lead.[1]

-

Protocol B: Intracellular Calcium Mobilization Assay

Objective: Assess functional activity (Agonist vs. Antagonist).

-

Cell Line: CHO cells stably expressing σ1R.

-

Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 min at 37°C.

-

Baseline: Measure basal fluorescence.

-

Challenge:

-

To test Agonism: Apply compound alone. (Note: σ1R agonists rarely induce

spikes alone but potentiate bradykinin-induced release). -

To test Antagonism: Pre-incubate with test compound (30 min), then stimulate with Bradykinin or ATP .

-

-

Readout: Measure reduction in the peak cytosolic

transient compared to vehicle control.

Experimental Workflow Visualization

The following diagram outlines the critical path for characterizing this compound from synthesis to lead identification.

Caption: Step-by-step validation workflow for 4-(3-Ethoxyphenoxy)piperidine derivatives.

References

-

Sigma-1 Receptor Pharmacology

-

Title: Sigma-1 Receptors: Potential Targets for the Treatment of Neuropsychiatric Disorders.[2]

- Source:Handbook of Experimental Pharmacology (2017).

-

-

4-Phenoxypiperidine Scaffold SAR

-

Experimental Protocols (BindingDB)

- Title: Protocol for Sigma-1 Receptor Radioligand Binding Assays.

- Source:BindingDB / NIMH PDSP.

-

Chemical Data Source

- Title: 4-(3-Ethoxyphenoxy)piperidine hydrochloride (CAS 946715-01-1).

-

Source:PubChem.[4]

Sources

- 1. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [125I](E)-N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Significance of 4-(3-Ethoxyphenoxy)piperidine Hydrochloride

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide provides a comprehensive technical overview of 4-(3-Ethoxyphenoxy)piperidine hydrochloride, a member of the 4-aryloxypiperidine class of compounds. While the specific discovery of this exact molecule is not prominently documented, its structural motifs suggest significant potential as a versatile intermediate or a lead compound in drug discovery, particularly for neurological disorders.[2] This document outlines a robust synthetic pathway, details state-of-the-art analytical techniques for its characterization, and explores its potential pharmacological relevance based on established structure-activity relationships within this chemical class.

Rationale and Significance

The 4-aryloxypiperidine framework is a "privileged structure" in drug development, frequently appearing in compounds targeting the central nervous system (CNS).[3][4] Derivatives of this scaffold have been investigated for a wide array of pharmacological activities, acting as receptor modulators, enzyme inhibitors, and ion channel blockers.[1][5] The specific arrangement of an ethoxy group at the meta-position of the phenoxy ring in 4-(3-Ethoxyphenoxy)piperidine hydrochloride presents a unique combination of lipophilicity and potential hydrogen bond accepting capabilities, making it an intriguing candidate for further investigation. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride can be efficiently achieved through a multi-step sequence, beginning with commercially available starting materials. The proposed route involves the protection of the piperidine nitrogen, formation of the key ether linkage, and subsequent deprotection to yield the final hydrochloride salt.

Caption: Proposed three-step synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (Et₃N, 1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(3-ethoxyphenoxy)piperidine-1-carboxylate via Mitsunobu Reaction

Causality: The Mitsunobu reaction is an excellent choice for this transformation as it proceeds under mild conditions with a predictable inversion of stereochemistry at the secondary alcohol carbon, although in this achiral case, it simply facilitates a clean ether formation.[6][7][8]

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M).[9]

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.[9]

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.[9]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired ether.

Step 3: Synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride

Causality: A solution of HCl in an organic solvent like dioxane is highly effective for the clean and complete removal of the acid-labile Boc protecting group.[10][11] The process directly yields the hydrochloride salt, which is often a stable, crystalline solid suitable for storage and further use.

-

Dissolve the purified N-Boc-4-(3-ethoxyphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.[10][12]

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-(3-Ethoxyphenoxy)piperidine hydrochloride as a solid.

Structural Elucidation and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: A logical workflow for the analytical characterization of the title compound.

Analytical Methodologies

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis | Aromatic protons (6.5-7.5 ppm), ethoxy group (quartet ~4.0 ppm, triplet ~1.4 ppm), piperidine ring protons (complex multiplets ~1.5-3.5 ppm), N-H protons (broad singlet, downfield).[13] |

| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons (100-160 ppm), piperidine carbons (25-70 ppm), ethoxy carbons (~63 ppm, ~15 ppm).[14] |

| LC-MS | Purity and molecular weight determination | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the free base (C₁₃H₁₉NO₂).[15][16] |

| FTIR | Functional group identification | C-O-C (ether) stretches (~1250 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), N-H⁺ stretch (broad, ~2400-2700 cm⁻¹).[17][18] |

| RP-HPLC | Quantitative purity assessment | A single major peak with >95% purity under specified conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid).[19][20] |

Step-by-Step Protocol: Purity Analysis by RP-HPLC

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the hydrochloride salt in methanol.[15]

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Integrate the peak areas to determine the purity of the compound.

Potential Pharmacological Profile

The 4-aryloxypiperidine scaffold is a well-established pharmacophore for CNS targets. The structural analog, 4-(3-Methoxyphenoxy)piperidine, is a known key intermediate in the synthesis of drugs targeting neurological disorders and pain management.[2]

Structure-Activity Relationship (SAR) Insights

-

Piperidine Ring: The protonated nitrogen at physiological pH allows for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets. The conformation of the piperidine ring can also influence binding affinity.[21]

-

Ether Linkage: Provides a specific spatial orientation for the aromatic ring relative to the piperidine core and acts as a hydrogen bond acceptor.

-

3-Ethoxy-phenyl Group: The meta-substituted ethoxy group influences the electronic properties and lipophilicity of the aromatic ring. This can modulate receptor subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration. Compounds with this general structure often show affinity for opioid, serotonin, or dopamine receptors.[5][22][23]

Hypothetical Mechanism of Action

Given the prevalence of phenylpiperidine derivatives as opioid receptor modulators, a plausible hypothesis is that 4-(3-Ethoxyphenoxy)piperidine hydrochloride could act as an agonist or antagonist at one or more opioid receptor subtypes (e.g., µ-opioid receptor).[22][23]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. alternative-therapies.com [alternative-therapies.com]

- 16. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. painphysicianjournal.com [painphysicianjournal.com]

- 23. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethoxyphenoxy Moiety: A Linchpin in the Design of Piperidine-Based CNS Agents

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond a Privileged Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of clinically successful drugs and biologically active molecules. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting complex biological systems, particularly within the central nervous system (CNS). However, the ultimate success of a piperidine-based therapeutic agent often lies not in the core itself, but in the intricate dance of its substituents. This guide focuses on one such critical substituent: the ethoxyphenoxy group.

Through an in-depth analysis of key CNS drugs, such as the selective norepinephrine reuptake inhibitors (sNRIs) Viloxazine and Reboxetine, we will dissect the multifaceted role of the ethoxyphenoxy moiety. This is not merely a passive structural element; it is an active modulator of a compound's pharmacological profile, profoundly influencing everything from target affinity and selectivity to metabolic stability and overall pharmacokinetic behavior. For the researcher and drug development professional, a deep understanding of this group's function is paramount to designing the next generation of piperidine-based therapeutics with enhanced efficacy and optimized drug-like properties.

Section 1: The Role of the Ethoxyphenoxy Group in Modulating Target Affinity and Selectivity

The primary function of any pharmacophore is to engage its biological target with high affinity and selectivity. The ethoxyphenoxy group, particularly when positioned at the ortho position of the phenyl ring, plays a crucial role in achieving this through a combination of steric and electronic effects.

Case Study: Viloxazine and Reboxetine at the Norepinephrine Transporter (NET)

Viloxazine and Reboxetine are classic examples where the 2-ethoxyphenoxy group is integral to their potent and selective inhibition of the norepinephrine transporter (NET).[1][2] Molecular modeling and structure-activity relationship (SAR) studies reveal that this group contributes to binding in several key ways:

-

Optimal Conformation and Steric Fit: The ortho-ethoxy group imparts a specific conformational rigidity to the molecule. This steric influence orients the phenoxy ring in a manner that is optimal for insertion into the binding pocket of the transporter. This fixed conformation minimizes the entropic penalty upon binding, contributing to a higher binding affinity.

-

Key Hydrogen Bond Acceptor: The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the binding site. Computational studies on sNRIs like Viloxazine and Reboxetine have identified specific interactions between their chemical moieties and key residues in the human norepinephrine transporter (hNET).[3]

-

Hydrophobic and van der Waals Interactions: The ethyl group and the phenyl ring contribute to favorable hydrophobic and van der Waals interactions within the lipophilic regions of the transporter's binding pocket, further anchoring the molecule and enhancing affinity.

The following diagram illustrates a conceptual model of how an ethoxyphenoxy piperidine compound might interact with its target binding site, highlighting the key contributions of the ethoxy group.

Caption: Conceptual diagram of ethoxyphenoxy piperidine binding.

Selectivity Profile

The precise geometry and electronic nature of the ethoxyphenoxy group also contribute to selectivity. For instance, in the case of Viloxazine, while it is a potent NET inhibitor, it has significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[2] This selectivity is likely due to the fact that the binding pockets of these other transporters cannot accommodate the specific steric bulk and hydrogen bonding pattern presented by the ethoxyphenoxy moiety as favorably as the NET binding site does.

Section 2: Impact of the Ethoxyphenoxy Group on ADME Properties

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is as critical to its success as its target affinity. The ethoxyphenoxy group is a key determinant of the overall ADME profile of piperidine-based drugs.

Lipophilicity and Permeability

The ethoxyphenoxy group contributes to the overall lipophilicity of the molecule. This is a delicate balance; sufficient lipophilicity is required for the compound to cross the blood-brain barrier and cell membranes to reach its CNS target, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity. The ethoxy group, being slightly more lipophilic than a methoxy group, can be fine-tuned to achieve the desired balance for optimal oral absorption and brain penetration.

Metabolic Stability and Pathways

The ethoxy group provides a "soft spot" for metabolism, which can be advantageous for ensuring appropriate drug clearance and avoiding accumulation.

-

O-Deethylation: A primary metabolic pathway for compounds containing an ethoxy group is oxidative O-deethylation, typically mediated by cytochrome P450 enzymes (CYPs).[4][5] This process converts the ethoxy group to a hydroxyl group, creating a more polar metabolite that can be readily conjugated (e.g., with glucuronic acid or sulfate) and excreted. For example, in rats, a major metabolic route for viloxazine is O-deethylation followed by sulfation.[4][6]

This metabolic handle is crucial. A compound that is too metabolically stable might have an excessively long half-life, leading to potential toxicity. Conversely, a group that is too labile would lead to rapid clearance and poor bioavailability. The ethoxy group often provides a predictable and moderate rate of metabolism.

The diagram below illustrates the primary Phase I metabolic pathways for an ethoxyphenoxy-containing compound.

Caption: Key Phase I metabolic routes for ethoxyphenoxy compounds.

Pharmacokinetic Data Summary

While direct comparative data between ethoxy, methoxy, and des-ethoxy analogues is scarce in the public domain, we can summarize the known pharmacokinetic parameters for Viloxazine, a key exemplar.

| Parameter | Value (Human) | Citation |

| Protein Binding | 76-82% | [7] |

| Metabolism | Primarily hepatic via CYP2D6 (5-hydroxylation) and UGT1A9/2B15 (glucuronidation). O-deethylation is a major route in rats. | [4][7] |

| Elimination Half-life | ~7 hours (Extended-Release formulation) | [7] |

| Excretion | ~90% renal, primarily as metabolites | [7] |

The metabolic profile, particularly the susceptibility to O-deethylation in certain species, underscores the importance of the ethoxy group in determining the drug's clearance pathway and overall exposure.

Section 3: Synthetic Strategies

The introduction of the ethoxyphenoxy moiety onto a piperidine scaffold is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis.

General Synthetic Route

The general strategy involves the reaction of a piperidine derivative bearing a leaving group (e.g., a tosylate, mesylate, or halide) with the sodium or potassium salt of 2-ethoxyphenol.

Caption: General workflow for Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 3-[(2-Ethoxyphenoxy)methyl]piperidine

This protocol is adapted from the synthesis of analogues of Viloxazine.[5]

Step 1: Preparation of the Piperidine Electrophile

-

Objective: To install a suitable leaving group on the 3-methyl position of a protected piperidine.

-

Procedure:

-

To a solution of N-benzyl-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

-

Step 2: Williamson Ether Synthesis

-

Objective: To couple the piperidine electrophile with 2-ethoxyphenol.

-

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF), add a solution of 2-ethoxyphenol (1.2 eq) in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until gas evolution ceases, indicating the formation of the sodium phenoxide.

-

Add a solution of the tosylated piperidine intermediate from Step 1 (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-benzyl-3-[(2-ethoxyphenoxy)methyl]piperidine.

-

Step 3: Deprotection

-

Objective: To remove the N-benzyl protecting group.

-

Procedure:

-

Dissolve the product from Step 2 in methanol.

-

Add palladium on carbon (10 wt. %, 0.1 eq).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 3-[(2-ethoxyphenoxy)methyl]piperidine.

-

Section 4: Key Experimental Methodologies

To fully characterize the role of the ethoxyphenoxy group, a suite of standardized in vitro assays is essential. The following are detailed protocols for key experiments.

Protocol: Norepinephrine Reuptake Inhibition Assay using Rat Brain Synaptosomes

-

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine ([³H]-NE) into isolated nerve terminals (synaptosomes).

-

Methodology:

-

Synaptosome Preparation: Homogenize fresh rat whole brain tissue (excluding cerebellum) in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes. Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in a suitable assay buffer (e.g., Krebs-Henseleit buffer).

-

Assay Execution:

-

In a 96-well plate, add assay buffer, test compound at various concentrations, and the synaptosome preparation.

-

Pre-incubate for 10 minutes at 37 °C.

-

Initiate the uptake by adding [³H]-Norepinephrine (final concentration ~10-20 nM).

-

Incubate for 15 minutes at 37 °C.

-

Terminate the uptake by rapid filtration through a glass fiber filter (e.g., GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., Desipramine).

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to controls.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

-

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

-

Principle: This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in human liver microsomes.

-

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, combine human liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-warm the plate at 37 °C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear portion of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

-

Conclusion and Future Directions

The ethoxyphenoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for designing piperidine-based CNS agents. Its influence extends far beyond simple steric bulk. Through a combination of conformational constraint, hydrogen bonding capability, and tailored lipophilicity, it directly modulates target affinity and selectivity. Furthermore, its presence provides a crucial metabolic handle, allowing for the fine-tuning of a drug's pharmacokinetic profile. The O-deethylation pathway, in particular, represents a key clearance mechanism that must be considered during drug development, especially when evaluating inter-species differences in metabolism.

Future research should focus on systematic SAR studies that directly compare ethoxy substituents with bioisosteric replacements (e.g., methoxy, isopropoxy, trifluoromethoxy) to build more predictive models of their impact on both pharmacodynamics and pharmacokinetics.[8] As our understanding of the structural biology of transporters and receptors improves, computational modeling will play an even greater role in prospectively designing compounds where the ethoxyphenoxy group is optimally positioned for enhanced potency and a superior ADME profile. For drug development professionals, a thorough appreciation of the subtle yet profound effects of this moiety will continue to be essential for the successful discovery of novel and effective CNS therapeutics.

References

-

Yu, C., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1-51. [Link]

- Balsamo, A., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.

- Zhang, A., et al. (2002). Thiophene derivatives: A new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(7), 993-996.

- Lapucci, A., et al. (2010). ChemInform Abstract: 2-(Methyleneaminoxy)methylmorpholine Derivatives. Synthesis and Antidepressant Activity. Il Farmaco.

-

Yu, C. (2020). Figure 8: Summary metabolic scheme for viloxazine in rat. ResearchGate. [Link]

- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.

-

Ye, Z., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]

-

Timmerman, W., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 540-547. [Link]

- PharmaBlock. (2023). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock Whitepaper.

- PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab Blog.

- Supernus Pharmaceuticals Inc. (2025).

- Dubey, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.

- Chemspace. (2023). Bioisosteric Replacements. Chemspace Blog.

-

National Center for Biotechnology Information. Reboxetine. PubChem Compound Summary for CID 127151. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

- Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties.

- Sehgal, S. A., et al. (2016). Pharmacoinformatic and molecular docking studies reveal potential novel antidepressants against neurodegenerative disorders by targeting HSPB8. Drug Design, Development and Therapy, 10, 1635-1646.

-

Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Neuropsychiatric Disease and Treatment, 16, 2125-2138. [Link]

- Kumar, V., et al. (2024). Network pharmacology and molecular docking: combined computational approaches to explore the antihypertensive potential of Fabaceae species. UCL Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 8. chem-space.com [chem-space.com]

Synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride

An Application Note and Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Ethoxyphenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The protocol details a robust two-step synthetic pathway commencing with a Williamson ether synthesis to couple N-Boc-4-hydroxypiperidine and 3-ethoxyphenol, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed, step-by-step methodologies, explanations of experimental choices, characterization data, and essential safety protocols.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[2][3] Its derivatives are explored for a wide range of therapeutic applications, including neurological disorders and pain management.[1][4][5][6] 4-(3-Ethoxyphenoxy)piperidine hydrochloride serves as a key intermediate, providing a versatile molecular framework for the synthesis of more complex, biologically active molecules.[1]

The synthetic strategy outlined herein employs a well-established and reliable two-step sequence. The initial step leverages the Williamson ether synthesis, a classic and efficient method for forming ether linkages.[7][8][9] This is followed by the removal of the N-Boc protecting group under acidic conditions, which concurrently affords the desired hydrochloride salt in a clean and efficient manner.[10]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages: (1) Formation of the ether linkage and (2) Deprotection and salt formation.